molecular formula C19H14ClN3O5 B5345246 6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5345246
M. Wt: 399.8 g/mol
InChI Key: BCUVBXUQSVVKHZ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as CC-1065 analogue, is a synthetic compound that has been widely used in scientific research for its potential as an anticancer agent. It is a potent DNA-binding agent that can cause DNA damage and inhibit cell proliferation.

Mechanism of Action

6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione analogue works by binding to the minor groove of DNA and causing DNA damage. It forms covalent bonds with the DNA molecule, which leads to the formation of DNA adducts. These adducts can cause DNA strand breaks, which can lead to cell death. This compound analogue also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound analogue can prevent the replication of cancer cells and lead to their death.
Biochemical and Physiological Effects:
This compound analogue has been shown to have several biochemical and physiological effects. It can cause DNA damage and inhibit cell proliferation. It can also induce apoptosis, a process of programmed cell death. This compound analogue has been shown to be highly potent and selective against cancer cells, with little effect on normal cells. However, it can cause toxicity and side effects in high doses.

Advantages and Limitations for Lab Experiments

6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione analogue has several advantages for lab experiments. It is a potent and selective anticancer agent that can be used to study the mechanism of action of DNA-binding agents. It can also be used to study the role of topoisomerase II in DNA replication and cell division. However, this compound analogue has several limitations for lab experiments. It can be toxic and cause side effects in high doses. It is also difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for the research of 6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione analogue. One direction is to study the mechanism of action of this compound analogue in more detail, including its interaction with DNA and topoisomerase II. Another direction is to develop more potent and selective analogues of this compound, which can be used as anticancer agents. Finally, this compound analogue can be used as a tool for studying the role of DNA damage and repair in cancer development and progression.

Synthesis Methods

The synthesis of 6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione analogue involves several steps, including the preparation of the starting materials, the condensation of the intermediate compounds, and the final purification of the product. The starting materials for this compound analogue synthesis are 2-chlorobenzyl alcohol, 4-hydroxybenzaldehyde, and cyanoacetic acid. The intermediate compounds are prepared by reacting the starting materials with appropriate reagents and catalysts. The final product is obtained by condensation of the intermediate compounds and purification by column chromatography.

Scientific Research Applications

6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione analogue has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound analogue works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

properties

IUPAC Name

6-[(Z)-2-[4-[(2-chlorophenyl)methoxy]phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c20-15-4-2-1-3-13(15)11-28-14-8-5-12(6-9-14)7-10-16-17(23(26)27)18(24)22-19(25)21-16/h1-10H,11H2,(H2,21,22,24,25)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVBXUQSVVKHZ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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